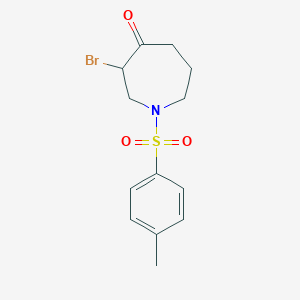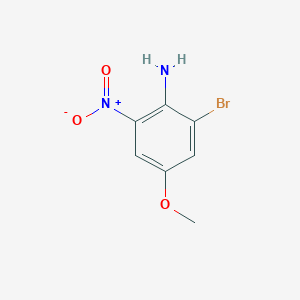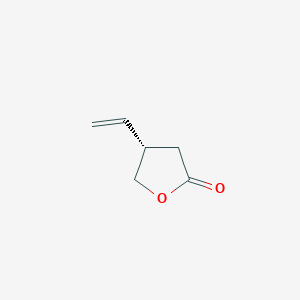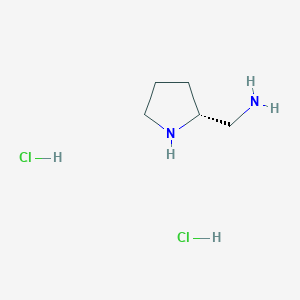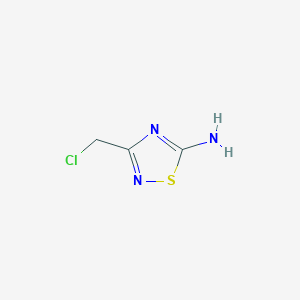
Colocynthin
Übersicht
Beschreibung
Molecular Structure Analysis
Elaterinide has a complex molecular structure with a molecular weight of 718.8 g/mol . The IUPAC name for Elaterinide is [(E)-6-hydroxy-6-[16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate .Wissenschaftliche Forschungsanwendungen
Medizinische und pharmazeutische Verwendung
Colocynthin ist bekannt für sein breites Spektrum an nutrazeutischem Potenzial sowie für seine medizinische und pharmazeutische Verwendung . Die Pflanze wurde für verschiedene Anwendungen gemeldet, wie z. B. Asthma, Bronchitis, Krebs, Koliken, Erkältung, Husten, Diabetes, Ruhr und Gelbsucht .
Insektizide Eigenschaften
Zu den biologischen Aktivitäten von this compound gehören insektizide Wirkungen . Eudesman-Sesquiterpene oder Sesquiterpenlactone sind die Bestandteile, die mit der Hemmung von Insekten, Milben und Nematoden in Verbindung gebracht werden .
Antitumor-Effekte
This compound wurde auf seine Antitumor-Effekte untersucht . Die bioaktiven Verbindungen der Pflanze wurden mit der Hemmung des Tumorwachstums in Verbindung gebracht .
Antidiabetische Wirkungen
This compound soll antidiabetische Wirkungen haben . Es wurde in der traditionellen Medizin zur Behandlung von Diabetes eingesetzt .
Nutrazeutische Eigenschaften
This compound ist aufgrund seiner bioaktiven und nutrazeutischen Verbindungen äußerst vorteilhaft . Das zunehmende Bewusstsein der Verbraucher weltweit für die Eigenschaften dieser einzigartigen Frucht könnte dem Lieferanten von pflanzlichen Produkten enorme Möglichkeiten eröffnen
Safety and Hazards
Elaterinide is classified as Acute toxicity, Oral (Category 2), H300, which means it is fatal if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or physician immediately if swallowed .
Wirkmechanismus
Target of Action
Colocynthin, also known as Elaterinide, is a bioactive compound found in the Citrullus colocynthis plant colocynthis plant have shown cytotoxicity against some cancer cells .
Mode of Action
colocynthis extract could be attributed to EGFR inhibition by a major cucurbitacin derivative . More research is needed to fully understand the interaction of this compound with its targets and the resulting changes.
Biochemical Pathways
It’s known that cucurbitacin glycosides, a class of organic compounds to which elaterinide belongs, are linked to a curcubitane nucleus
Result of Action
The EtOAc extract of C. colocynthis, which contains this compound, has shown effective positive results on cancer cells (MIAPaCa-2 and A-431) and was characterized by slight or no harmful effect on normal (healthy) cells . This suggests that this compound may have potential anticancer properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, C. colocynthis, the plant from which this compound is derived, is widely distributed in arid locations across the world . The concentration of this compound in the plant may vary depending on the specific environmental conditions where the plant is grown.
Biochemische Analyse
Biochemical Properties
Colocynthin interacts with various enzymes, proteins, and other biomolecules. These compounds have been identified to have cytotoxic effects against some cancer cells .
Cellular Effects
This compound has been observed to have significant effects on various types of cells. For instance, it has shown cytotoxicity against some cancer cells . It also has antioxidant properties, which can reduce free radical damage to cells . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several pathways. For example, it has been suggested that the anti-pancreatic cancer activity of C. colocynthis extract could be attributed to EGFR inhibition by this compound . This indicates that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the relative amounts of chemical constituents, including this compound, decline with heat processing . This suggests that the stability and long-term effects of this compound on cellular function may vary depending on the conditions of the experiment.
Dosage Effects in Animal Models
It is known that Citrullus colocynthis extracts, which contain this compound, have been used in traditional medicine, suggesting that they may have therapeutic effects at certain dosages
Metabolic Pathways
It is known that this compound is part of the cucurbitacin class of compounds, which are involved in various biological processes
Eigenschaften
IUPAC Name |
[(E,6R)-6-hydroxy-6-[(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-14,20-21,23-24,27-30,32,39,41,44-46,48H,11,15-17H2,1-9H3/b13-12+/t20-,21-,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEJRKXVLGOJMB-YYBMGDPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014465 | |
| Record name | Colocynthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398-78-3 | |
| Record name | Colocynthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1398-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colocynthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001398783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colocynthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Colocynthin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COLOCYNTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6984R18595 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of elaterinide and how is it analyzed?
A1: Elaterinide, also known as 2-O-β-D-glycopyranosyl-cucurbitacin E, is a cucurbitane-type triterpene glucoside. While its exact molecular formula and weight are not explicitly provided in the given abstracts, its structure consists of a pentacyclic cucurbitane skeleton with a glucose moiety attached. []
Q2: Where is elaterinide found in nature and are there enzymes that specifically interact with it?
A2: Elaterinide is primarily found in plants belonging to the Cucurbitaceae family, including watermelons and other gourds. [, , ] Interestingly, an enzyme called "elaterase" exhibits specific hydrolytic activity towards elaterinide and other bitter principle glycosides found in these plants. [] This enzyme has been identified in various Cucurbitaceae species, indicating its widespread presence and potential role in the metabolism of these compounds. []
Q3: What is the significance of studying elaterinide and related compounds?
A4: Elaterinide and other cucurbitane-type triterpenes are gaining increasing attention due to their potential biological activities. While the provided abstracts primarily focus on the isolation, characterization, and analytical methods for elaterinide, understanding its interactions with enzymes like cucurbitacin delta 23-reductase and elaterase could provide insights into plant metabolism and potential applications in various fields. [, ] Further research exploring the biological activity of elaterinide and related compounds could uncover potential therapeutic or agricultural applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


